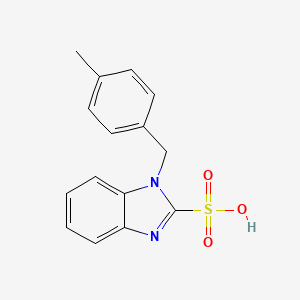

1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICGMZXBPKUVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their wide range of pharmacological applications. They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms. For instance, they can act as inhibitors of certain enzymes, disrupting their normal function. The presence of the benzimidazole moiety allows these compounds to easily interact with the biopolymers of the living system.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their interaction with various enzymes and receptors.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity.

Biological Activity

1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 537010-03-0

- Molecular Formula: C13H13N3O3S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole core is known for its ability to interfere with cellular processes:

- Tubulin Polymerization: Similar compounds have shown the ability to disrupt tubulin polymerization, which is crucial for cell division. This mechanism can lead to antiproliferative effects in cancer cells .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other benzimidazole derivatives that exhibit anti-inflammatory properties .

Biological Activities

This compound has been studied for several biological activities:

- Antiproliferative Activity: Research has indicated that benzimidazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism often involves interference with DNA processes and apoptosis induction .

- Antimicrobial Properties: Some studies suggest that benzimidazole derivatives possess antimicrobial activities, which could be beneficial in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzimidazole derivatives, including this compound:

-

Anticancer Studies:

- A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, with mechanisms linked to topoisomerase inhibition and disruption of mitotic spindle formation .

- Another investigation into benzimidazole derivatives indicated their potential as novel anticancer agents due to their ability to bind DNA and inhibit topoisomerase I activity .

- Anti-inflammatory Effects:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Antiproliferative Activity | Mechanism of Action | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | Moderate against MCF-7 | Tubulin disruption | Topoisomerase I |

| Benzimidazole Derivative A | High against various cancers | DNA intercalation | Topoisomerase II |

| Benzimidazole Derivative B | Low/Moderate | COX-2 inhibition | COX pathway |

Scientific Research Applications

Pharmacological Properties

1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid and its derivatives have shown promising pharmacological activities, including:

- Antiparasitic Activity : Studies have demonstrated that benzimidazole derivatives possess significant anthelmintic properties. For instance, compounds derived from 1H-benzimidazole-2-sulfonic acid exhibited potent activity against Trichinella spiralis larvae in vitro, indicating their potential as antiparasitic agents . The mechanism of action is believed to involve interference with tubulin polymerization, which is critical for cell division in parasites.

- Anticancer Properties : Research has indicated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells. For example, compounds synthesized from 1H-benzimidazole-2-sulfonic acid showed moderate antiproliferative effects against MCF-7 breast cancer cells. This suggests a potential role in cancer therapy through targeted disruption of cellular processes .

- Anti-inflammatory Effects : Some studies have reported that benzimidazole derivatives can exhibit anti-inflammatory properties. Compounds related to this compound have been evaluated for their ability to inhibit nitric oxide production and reduce edema in animal models, showcasing their potential as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the oxidation of 1H-benzimidazole-2-thiol followed by subsequent reactions to form various derivatives. The synthesis process is crucial as it allows for the modification of functional groups, which can enhance the biological activity of the compound.

Synthesis Overview Table

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Oxidation of 1H-benzimidazole-2-thiol | 50% NaOH, potassium permanganate |

| 2 | Acidification | Hydrochloric acid to pH 1 |

| 3 | Isolation | Filtration and washing with water |

This table summarizes the key steps involved in synthesizing this compound, highlighting the importance of each reaction condition.

Case Studies

Several case studies have illustrated the effectiveness of benzimidazole derivatives in clinical and experimental settings:

- Antiparasitic Case Study : A study involving the evaluation of new benzimidazole derivatives against T. spiralis demonstrated significant reductions in larval viability. The results indicated that specific structural modifications could enhance efficacy, paving the way for new anthelmintic therapies .

- Cancer Treatment Case Study : In vitro testing of synthesized benzimidazole derivatives revealed that certain compounds could significantly inhibit MCF-7 cell growth. This finding supports further exploration into their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid with structurally related benzimidazole sulfonic acids:

Key Observations :

- The sulfonic acid group confers acidity (pKa ~1–2) and ionic character, critical for interactions with basic residues in enzymes like glutamate racemase (GR) .

Mechanistic Insights :

- Sulfonate groups mimic the carboxylate of glutamate substrates in GR, but their larger size and charge distribution may reduce potency compared to smaller inhibitors like DPA .

- Substituents at position 1 modulate selectivity; bulkier groups (e.g., benzyl) may hinder binding in some enzymes but improve it in others .

Q & A

Q. What are the established synthetic routes for 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with sulfonic acid-containing precursors. A validated approach involves:

- Reacting o-phenylenediamine with 4-methylbenzyl chloride under basic conditions to form the 1-(4-methylbenzyl)benzimidazole intermediate.

- Sulfonation at the 2-position using chlorosulfonic acid in a controlled, anhydrous environment at 0–5°C to minimize side reactions.

Purity optimization includes refluxing in ethanol with ammonium acetate as a catalyst, followed by column chromatography (hexane:ethyl acetate gradients) to isolate the product. Yield improvements (>40%) are achieved by precise stoichiometric control and inert atmosphere conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methylbenzyl groups (δ 2.3–2.5 ppm).

- FTIR : Confirm sulfonic acid (-SO₃H) stretches (1350–1200 cm⁻¹ for S=O asymmetric/symmetric vibrations).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 289.08).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. ORTEP-3 visualization confirms planarity of the benzimidazole core (mean deviation <0.03 Å) and dihedral angles between substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement when using programs like SHELXL?

Methodological Answer: Common refinement challenges include disordered substituents (e.g., methyl groups) and hydrogen-bonding ambiguities. Strategies include:

- Applying ISOR restraints to thermal parameters for disordered moieties.

- Using DFIX/FLAT commands to stabilize planar benzimidazole rings.

- Validating hydrogen-bonding networks (e.g., C–H···O=S interactions) via Mercury software. Cross-checking with spectroscopic data ensures consistency between experimental and refined structures .

Q. What methodologies are recommended for analyzing the structure-activity relationships (SAR) of benzimidazole sulfonic acid derivatives in biological systems?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F at the 4-methylbenzyl position) to enhance lipophilicity and bioavailability .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorescence-based kinetic assays. IC₅₀ values correlate with sulfonic acid group orientation and steric effects.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities, focusing on sulfonate-enzyme interactions .

Q. How should researchers approach the optimization of sulfonation reactions in benzimidazole derivatives to avoid by-products?

Methodological Answer:

- Temperature Control : Maintain sulfonation at <10°C to prevent over-sulfonation or ring sulfation.

- Solvent Selection : Use dichloroethane or DMF to stabilize reactive intermediates.

- Quenching Protocol : Add ice-cold water gradually to precipitate the product while neutralizing excess chlorosulfonic acid.

- By-Product Analysis : Monitor reaction progress via TLC (silica gel, 5% MeOH/CH₂Cl₂) and LC-MS to identify and eliminate sulfone or sulfonamide impurities .

Q. What strategies are effective in interpreting conflicting biological activity data across different benzimidazole sulfonic acid analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers linked to assay conditions (e.g., pH sensitivity of sulfonate groups).

- Crystallographic Correlation : Overlay active/inactive analogs in PyMOL to identify steric clashes or conformational mismatches in binding pockets.

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.